molecular formula C5H9N3O3 B605813 Azido-PEG1-acid CAS No. 1393330-34-1

Azido-PEG1-acid

Cat. No. B605813
M. Wt: 159.15
InChI Key: JKOVLUVEHHGAEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Azido-PEG1-acid is a PEG derivative containing an azide group with a terminal carboxylic acid . The azide group can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond .


Molecular Structure Analysis

Azido-PEG1-acid has a molecular formula of C5H9N3O3 and a molecular weight of 159.1 g/mol .


Chemical Reactions Analysis

Azido-PEG1-acid contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .


Physical And Chemical Properties Analysis

Azido-PEG1-acid has a molecular formula of C5H9N3O3 and a molecular weight of 159.1 g/mol . It appears as a liquid . It has no data available for odor, boiling point, melting point, flash point, and density .

Scientific Research Applications

Cell Adhesion and Migration

Azido-PEG1-acid, as part of azido-[polylysine-g-PEG], facilitates dynamic cell adhesion, migration, and shape change. The addition of a functional peptide to the culture medium rapidly triggers cell adhesion. This technique is applied in tissue motility assays, patterned coculturing, and triggered cell shape change (van Dongen et al., 2013).

Site-Specific Protein PEGylation

Azido-PEG1-acid is used for site-specific PEGylation of proteins containing unnatural amino acids. This methodology involves the incorporation of para-azidophenylalanine into proteins and using azido group in a mild cycloaddition reaction with alkyne derivatized PEG reagent. It's beneficial for creating selectively PEGylated proteins for therapeutic applications (Deiters et al., 2004).

Nanoparticle Formulation for Drug Delivery

Azido-PEG1-acid is used in developing polyvinylpyrrolidone/stearic acid-PEG nanoparticles for improved drug delivery, specifically for drugs like Zidovudine (AZT). This formulation enhances the drug's solubility, bioavailability, and cellular internalization, which is significant in HIV/AIDS therapy (Joshy et al., 2017).

Synthesis of Functionalized PEG Azides

Azido-functionalized PEG derivatives are increasingly applied in conjugation chemistry and targeted drug delivery. The synthesis and quantification of azide incorporation in PEG polymers are essential for their effective use in nanoparticle-forming polymeric systems (Semple et al., 2016).

Synthesis of Heterobifunctional PEG Derivatives

New azido-terminated heterobifunctional PEG derivatives with primary amine and carboxyl end groups are synthesized for conjugating various ligands through 'click chemistry' (Hiki & Kataoka, 2007).

Bioconjugation in Drug Delivery Systems

Azido-PEG1-acid is instrumental in bioconjugation techniques, especially in drug delivery systems where it aids in conjugating biotin to the interfaces of polymeric micelles, enhancing the bioavailability of drugs (Wang et al., 2009).

Microwave-Assisted Click Chemistry in Drug Conjugation

Azido-PEG1-acid is utilized in microwave-assisted click chemistry for preparing functionalized copolymers, which are then used in drug conjugation for targeted drug delivery (Hu et al., 2013).

Synthesis of Heterobifunctional Linkers

Azido-PEG1-acid is used in synthesizing heterobifunctional linkers for the conjugation of ligands to molecular probes, aiding in the study of carbohydrate-binding proteins (Bertozzi & Bednarski, 1991).

Analysis of GPCR Activation

Azido-PEG1-acid, in the form of azido probes, is applied in the analysis of G protein-coupled receptor (GPCR) activation, using FTIR difference spectroscopy to monitor changes in electrostatic environments during receptor activation (Ye et al., 2009).

Thromboresistant Surface Modification

Azido-PEG1-acid is used for rapid modification of thrombomodulin, demonstrating its application in creating thromboresistant surfaces, particularly in the modification of vascular grafts (Qu et al., 2014).

Safety And Hazards

In case of skin contact with Azido-PEG1-acid, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In case of eye contact, immediately wash skin with copious amounts of water for at least 15 minutes . Assure adequate flushing of the eyes by separating the eyelids with fingers . If irritation persists, seek medical attention . In case of inhalation, remove to fresh air . In severe cases or if symptoms persist, seek medical attention . In case of ingestion, seek medical attention .

Future Directions

Azido-PEG1-acid is a PEG derivative containing an azide group with a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond . This makes it a promising tool for future applications in bioconjugation, labeling, and chemical modification due to its mild reaction conditions, fast speed, and biocompatibility .

properties

IUPAC Name

3-(2-azidoethoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O3/c6-8-7-2-4-11-3-1-5(9)10/h1-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKOVLUVEHHGAEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCN=[N+]=[N-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azido-PEG1-acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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